N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves a multi-step process. The key steps include the formation of the thiadiazole ring and the subsequent introduction of the benzylsulfonyl and methoxybenzamide groups. Common synthetic routes involve the use of reagents such as thiosemicarbazide, benzyl chloride, and 4-methoxybenzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating certain types of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: Known for their insecticidal activities.
N-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine: Used in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C17H15N3O4S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-14-9-7-13(8-10-14)15(21)18-16-19-20-17(25-16)26(22,23)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,21) |
InChI Key |
XNDYOEBPNXWNSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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